![molecular formula C14H16N2O4S B13199506 (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiolane ring, a pyrazole moiety, and a benzyl group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the pyrazole and benzyl groups. Common synthetic routes may involve:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyrazole Moiety: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Benzyl Group Addition: The benzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The thiolane ring and benzyl group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-[(1-Phenyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione: Similar structure but with a phenyl group instead of a benzyl group.
(3S,4S)-3-[(1-Methyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the benzyl group, in particular, can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H16N2O4S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
(3S,4S)-4-(1-benzylpyrazol-4-yl)oxy-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C14H16N2O4S/c17-13-9-21(18,19)10-14(13)20-12-6-15-16(8-12)7-11-4-2-1-3-5-11/h1-6,8,13-14,17H,7,9-10H2/t13-,14-/m1/s1 |
Clave InChI |
MQWWTKOTVRSWRF-ZIAGYGMSSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O |
SMILES canónico |
C1C(C(CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
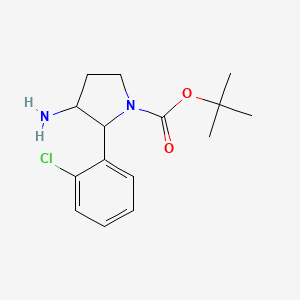


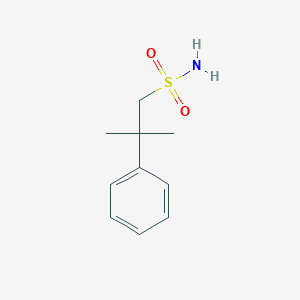
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
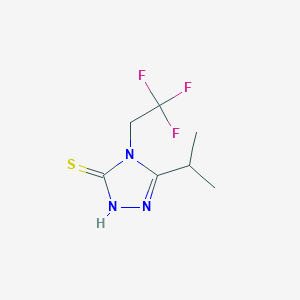

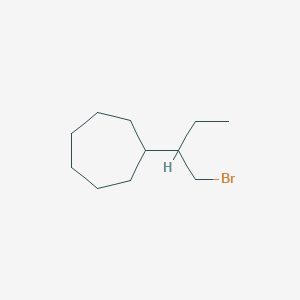


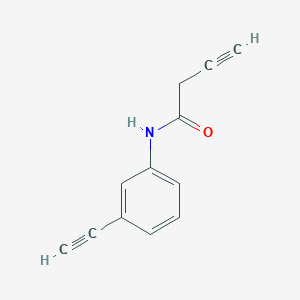
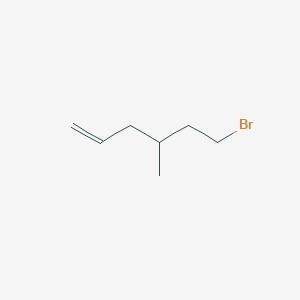
![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
